molecular formula C11H15NO2 B8786334 2-butoxybenzamide CAS No. 60444-92-0

2-butoxybenzamide

Cat. No.: B8786334
CAS No.: 60444-92-0
M. Wt: 193.24 g/mol
InChI Key: VPTQXJGFCHOGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxybenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, where the benzene ring is substituted with a butoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butoxybenzamide can be synthesized through the reaction of 2-aminobenzoic acid with butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, appropriate solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated benzamides, aminobenzamides.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Research has explored its potential as a bioactive compound, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Preliminary studies suggest that derivatives of 2-butoxybenzamide may have pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-butoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The butoxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach its molecular targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    2-Methoxybenzamide: Similar structure but with a methoxy group instead of a butoxy group. It has different physical and chemical properties due to the smaller size of the substituent.

    2-Ethoxybenzamide: Contains an ethoxy group, making it less lipophilic compared to 2-butoxybenzamide.

    2-Propoxybenzamide: Features a propoxy group, offering a balance between the properties of methoxy and butoxy derivatives.

Uniqueness of this compound: this compound stands out due to its specific balance of lipophilicity and reactivity. The butoxy group provides a unique combination of steric and electronic effects, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

CAS No.

60444-92-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-butoxybenzamide

InChI

InChI=1S/C11H15NO2/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H2,12,13)

InChI Key

VPTQXJGFCHOGAN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.